N,N'-cyclohexane-1,4-diylbis(2-chloropyridine-3-carboxamide)
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Overview
Description
2-CHLORO-N~3~-(4-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}CYCLOHEXYL)NICOTINAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated pyridyl group and a nicotinamide moiety. It is often used in research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N~3~-(4-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}CYCLOHEXYL)NICOTINAMIDE typically involves multiple steps, including the chlorination of pyridine derivatives and the formation of amide bonds. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N~3~-(4-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}CYCLOHEXYL)NICOTINAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
2-CHLORO-N~3~-(4-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}CYCLOHEXYL)NICOTINAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-CHLORO-N~3~-(4-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}CYCLOHEXYL)NICOTINAMIDE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: A structurally similar compound with comparable chemical properties.
Chlorantraniliprole: Another compound with a chlorinated pyridyl group, used in different applications.
Uniqueness
2-CHLORO-N~3~-(4-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}CYCLOHEXYL)NICOTINAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for a range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C18H18Cl2N4O2 |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-chloro-N-[4-[(2-chloropyridine-3-carbonyl)amino]cyclohexyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H18Cl2N4O2/c19-15-13(3-1-9-21-15)17(25)23-11-5-7-12(8-6-11)24-18(26)14-4-2-10-22-16(14)20/h1-4,9-12H,5-8H2,(H,23,25)(H,24,26) |
InChI Key |
UMWZNCPGBULXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=C(N=CC=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
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